

long-term efficacy and safety data from the S1806 study

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An Objective Comparison of Perioperative Atezolizumab in Muscle-Invasive Bladder Cancer: A Guide for Researchers Based on Interim S1806 Study Data

For professionals in oncology research and drug development, the S1806 clinical trial represents a pivotal investigation into the role of immunotherapy in combination with standard trimodality therapy for localized muscle-invasive bladder cancer (MIBC). This guide provides a detailed comparison of the treatment arms within the phase III randomized S1806/INTACT trial, focusing on the most current, publicly available long-term safety and methodological data.

It is important to note that the S1806 trial is ongoing, and as such, long-term efficacy data, such as bladder intact event-free survival (the primary endpoint), has not yet been reported. The following information is based on interim safety analyses.

Experimental Protocols

The S1806 trial is a phase III randomized study designed to evaluate the efficacy and safety of adding the immunotherapy agent atezolizumab to standard concurrent chemoradiotherapy (CRT).^{[1][2][3]}

Patient Population: The study enrolls patients with non-metastatic, muscle-invasive bladder cancer (T2-T4aN0M0).^{[1][4][5]}

Randomization: Patients are randomized on a 1:1 basis to one of two treatment arms.^{[4][5]}

- Control Arm: Patients receive the standard trimodality therapy, which consists of maximal transurethral resection of the bladder tumor (TURBT) followed by concurrent chemoradiation.[\[4\]](#)[\[5\]](#)
- Investigational Arm: Patients receive the same trimodality therapy as the control arm, with the addition of atezolizumab. The immunotherapy drug is administered every three weeks for a duration of six months, concurrently with and following the chemoradiation treatment.[\[4\]](#)[\[5\]](#)
[\[6\]](#)

Stratification Factors: Patients are stratified based on several factors, including performance status, tumor stage (T2 vs. T3/T4), the specific chemotherapy agent used, and the radiation field (bladder only vs. small pelvis).[\[2\]](#)

Follow-up: Following the completion of chemoradiation, patients undergo a biopsy at the three-month mark to assess the treatment response. They are then followed for a period of five years to monitor for recurrence or survival.[\[2\]](#)

Comparative Safety Data

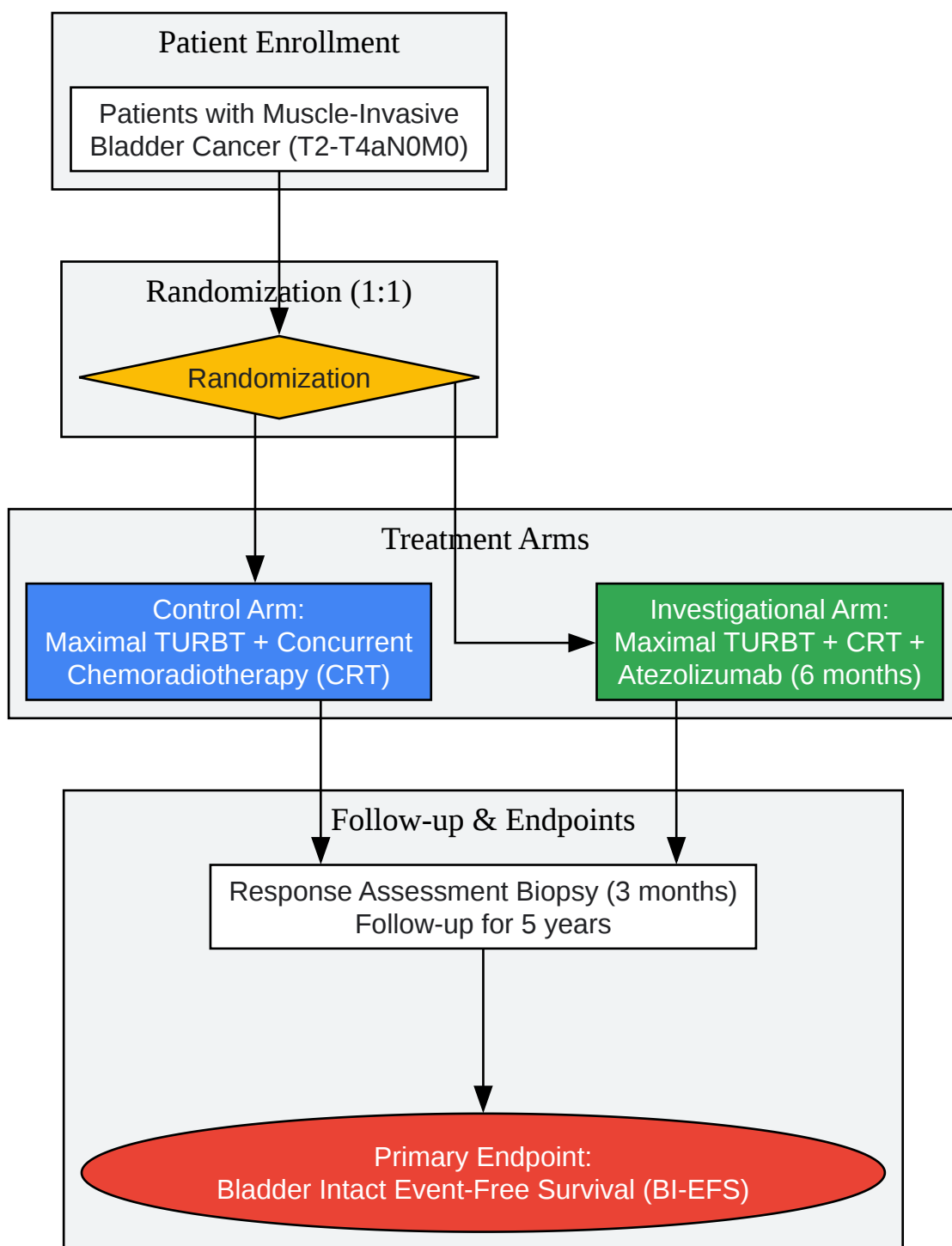
Interim safety analyses of the S1806 trial have been presented, with the most comprehensive data available from an assessment of the first 213 patients.[\[4\]](#)[\[5\]](#) While the addition of atezolizumab did show a higher incidence of Grade 3 or higher toxicities, these were predominantly hematological and not considered to be immune-related by the treating physicians.[\[4\]](#)[\[5\]](#)[\[7\]](#) Crucially, no new or unexpected safety signals were observed in the investigational arm.[\[1\]](#) An earlier safety analysis on the first 73 patients also concluded that there was no evidence of increased immune-related Grade 3-5 adverse events, leading to the recommendation to continue trial enrollment.[\[2\]](#)

Metric	Trimodality Therapy Alone (Control Arm)	Trimodality Therapy + Atezolizumab (Investigational Arm)
Number of Patients Assessed	100	113
Patients with Grade 3 or Higher Toxicities	44 (44%)	65 (58%)
Nature of Most Common Toxicities	Hematological	Hematological

Data from the safety report on the first 213 patients as presented at the 2022 ASTRO annual meeting.[\[4\]](#)[\[5\]](#)[\[7\]](#)

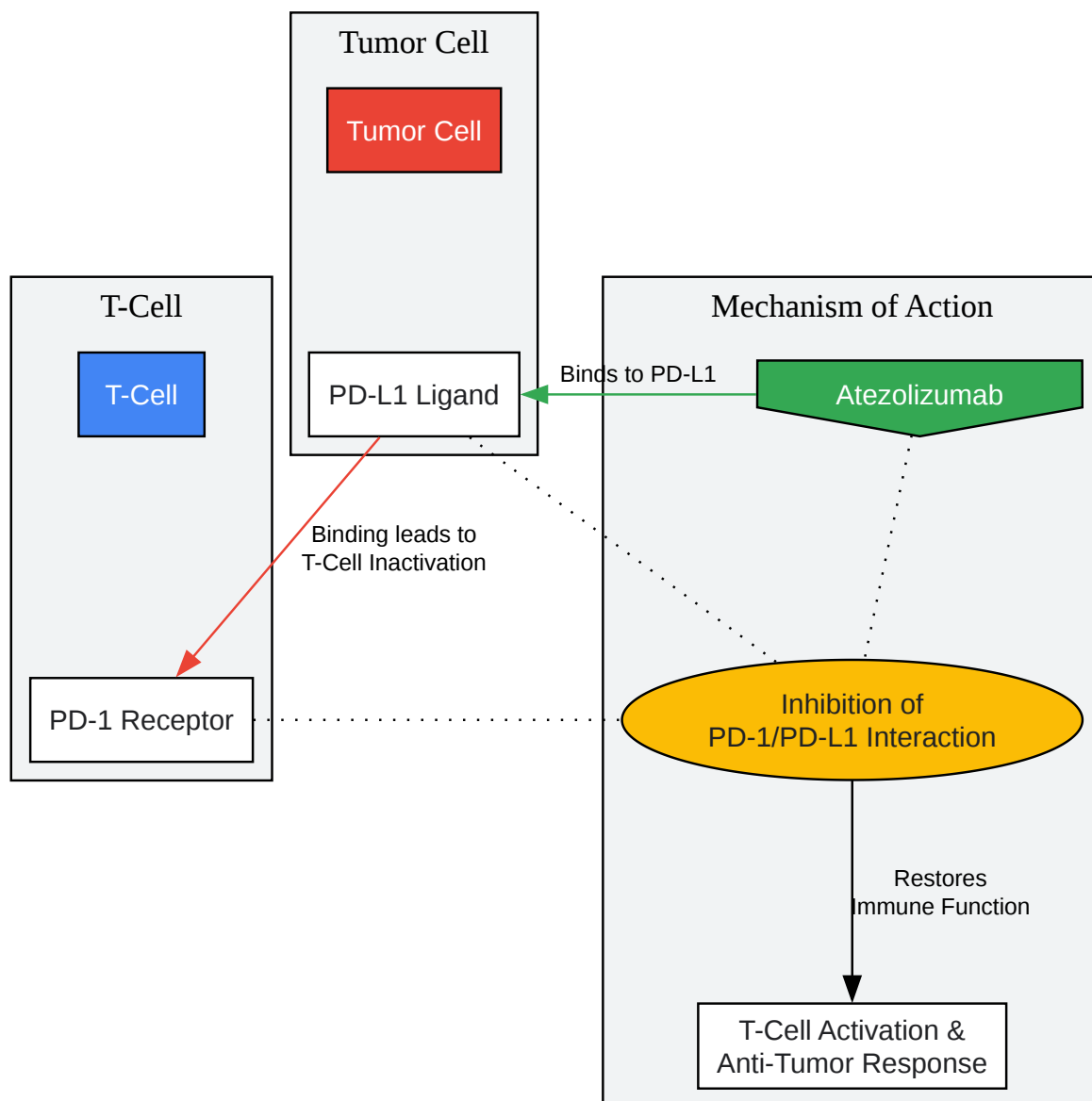
Visualizing the Research Framework

To better understand the structure of the S1806 trial and the mechanism of the investigational therapy, the following diagrams have been generated.



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Caption: S1806 trial experimental workflow.



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Caption: Atezolizumab's mechanism of action.

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